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Compound of Interest

Compound Name: Berkeleylactone E

Cat. No.: B10819049 Get Quote

A detailed examination of the structural modifications of Berkeleylactone E and its analogs

reveals critical insights into their biological activities. This guide provides a comparative

analysis of their performance, supported by experimental data, to aid researchers and drug

development professionals in understanding the key determinants for their cytotoxic and

antimicrobial effects.

The Berkeleylactones are a class of 16-membered macrolides, primarily isolated from fungal

cultures, that have garnered significant interest for their diverse biological activities.[1][2]

Among them, Berkeleylactone E and its analogs have been the subject of studies to elucidate

the relationship between their chemical structures and their efficacy as potential therapeutic

agents. These compounds have shown moderate activity against various human cancer cell

lines, including A549 (lung carcinoma), Hep-G2 (hepatocellular carcinoma), and MCF-7 (breast

adenocarcinoma).[3]

Comparative Biological Activity of Berkeleylactone
Analogs
The cytotoxic and antimicrobial activities of Berkeleylactone E and its related analogs are

summarized below. The data highlights how modifications to the core structure, such as

epimerization, methylation, and alterations to the succinate moiety, influence their biological

potency.
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Compound

Modificatio
n relative to
Berkeleylac
tone E

A549 IC₅₀
(µM)

Hep-G2 IC₅₀
(µM)

MCF-7 IC₅₀
(µM)

Antimicrobi
al Activity
(MIC)

Berkeleylacto

ne E
- ~47 ~40 ~45

Not reported

in these

studies.

Berkeleylacto

ne F

Epimer at C-

14
>50 >50 >50

Not reported

in these

studies.

Berkeleylacto

ne G

Methyl ester

of

Berkeleylacto

ne E

21.34 18.76 24.55

Not reported

in these

studies.

Berkeleylacto

ne J

Lacks the

succinate

moiety

>50 >50 >50

Not reported

in these

studies.

Berkeleylacto

ne K

Isomer of

Berkeleylacto

ne E

>50 >50 >50

Not reported

in these

studies.

Berkeleylacto

ne P
- 14.28 10.65 12.87

Not reported

in these

studies.

Berkeleylacto

ne A

Differs in the

macrolide

ring structure

Not reported Not reported Not reported Potent

activity

against

MRSA

strains,

Bacillus

anthracis,

Streptococcu

s pyogenes,

and Candida

species (MIC
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= 1-2 µg/mL).

[1][4]

A26771B

Related 16-

membered

macrolide

Not reported Not reported Not reported

Active

against

several

strains of

Staphylococc

us aureus,

including

multi-drug

resistant

strains.

Macrolactam

8

Structurally

simplified

achiral

synthetic

analog of

Berkeleylacto

ne A

Not reported Not reported Not reported

Potent

activity

against

MRSA (S.

aureus L12)

with MIC₅₀ of

0.39 µg/mL,

which is 8-

fold lower

than that of

Berkeleylacto

ne A.

Note: IC₅₀ values are approximate based on reported data. The antimicrobial activity of some

analogs was not reported in the compared studies.

From the data, it is evident that the succinate moiety and the stereochemistry of the macrolide

ring are crucial for the cytotoxic activity of Berkeleylactone E analogs. The methylation of the

carboxylic acid in the succinate group, as seen in Berkeleylactone G, leads to a significant

increase in potency against the tested cancer cell lines. Conversely, the absence of the

succinate moiety in Berkeleylactone J results in a loss of activity. Furthermore, the structurally

simplified synthetic macrolactam analog of Berkeleylactone A demonstrated significantly

enhanced activity against MRSA, suggesting that the core macrolide scaffold is a promising
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template for developing new antibiotics. The mode of action for the antimicrobial activity of

Berkeleylactone A is suggested to be novel, as it does not inhibit protein synthesis or target the

ribosome, unlike other macrolide antibiotics.

Experimental Protocols
The evaluation of the biological activity of Berkeleylactone E analogs involved the following

key experimental methodologies:

Cytotoxicity Assays (MTT Assay)

The cytotoxic effects of the Berkeleylactone analogs were determined using the 3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Cell Culture: Human cancer cell lines (A549, Hep-G2, and MCF-7) were cultured in

appropriate media supplemented with fetal bovine serum and antibiotics.

Compound Treatment: Cells were seeded in 96-well plates and incubated for 24 hours.

Subsequently, they were treated with various concentrations of the Berkeleylactone analogs

for a specified period (e.g., 48 hours).

MTT Addition: After the incubation period, the medium was replaced with fresh medium

containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours.

Formazan Solubilization: The medium was then removed, and dimethyl sulfoxide (DMSO)

was added to dissolve the formazan crystals.

Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g.,

570 nm) using a microplate reader.

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) values were calculated

from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentrations (MICs) of the compounds against various bacterial and

fungal strains were determined using the broth microdilution method.
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Inoculum Preparation: Bacterial or fungal strains were grown in appropriate broth media to a

specific turbidity, corresponding to a standard cell density.

Compound Dilution: The Berkeleylactone analogs were serially diluted in the broth media in

96-well microtiter plates.

Inoculation: Each well was inoculated with the prepared microbial suspension.

Incubation: The plates were incubated under appropriate conditions (e.g., 37°C for 24 hours

for bacteria).

MIC Determination: The MIC was determined as the lowest concentration of the compound

that visibly inhibited microbial growth.

Visualizing the Structure-Activity Relationship
Workflow
The process of conducting a structure-activity relationship (SAR) study can be visualized as a

systematic workflow. This involves the synthesis or isolation of analogs, biological evaluation,

and iterative refinement of the chemical structures to optimize for desired activity.
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Caption: Workflow for a Structure-Activity Relationship (SAR) study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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